molecular formula C14H12ClNO4S B6411095 2-Chloro-5-(3-methylsulfonylaminophenyl)benzoic acid, 95% CAS No. 1261955-89-8

2-Chloro-5-(3-methylsulfonylaminophenyl)benzoic acid, 95%

Cat. No. B6411095
CAS RN: 1261955-89-8
M. Wt: 325.8 g/mol
InChI Key: KTBHUXOULAMDMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(3-methylsulfonylaminophenyl)benzoic acid (2C5MSA) is an organic compound that is commonly used in scientific research due to its ability to be used as a reagent in organic synthesis. 2C5MSA is a white crystalline solid that is soluble in organic solvents and is commercially available in 95% purity. 2C5MSA has a wide range of applications in scientific research, as it can be used in various organic synthesis reactions, as well as in biochemical and physiological studies.

Scientific Research Applications

2-Chloro-5-(3-methylsulfonylaminophenyl)benzoic acid, 95% has a wide range of applications in scientific research, including organic synthesis, biochemical and physiological studies. It is commonly used in organic synthesis reactions, such as the synthesis of 2-alkoxy-5-(3-methylsulfonylaminophenyl)benzoic acid derivatives and the synthesis of 2-chloro-5-(3-methylsulfonylaminophenyl)benzoic acid esters. 2-Chloro-5-(3-methylsulfonylaminophenyl)benzoic acid, 95% is also used in biochemical and physiological studies, such as the study of the effects of 2-Chloro-5-(3-methylsulfonylaminophenyl)benzoic acid, 95% on the activity of various enzymes and its ability to inhibit the growth of cancer cells.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-methylsulfonylaminophenyl)benzoic acid, 95% is not fully understood. However, it is believed that 2-Chloro-5-(3-methylsulfonylaminophenyl)benzoic acid, 95% acts as an inhibitor of enzymes and other proteins, as well as a growth inhibitor of cancer cells. It is also believed that 2-Chloro-5-(3-methylsulfonylaminophenyl)benzoic acid, 95% may act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage.
Biochemical and Physiological Effects
2-Chloro-5-(3-methylsulfonylaminophenyl)benzoic acid, 95% has been shown to inhibit the activity of various enzymes, such as the enzyme phosphodiesterase. It has also been shown to inhibit the growth of cancer cells, as well as to reduce the levels of reactive oxygen species and to prevent oxidative damage. In addition, 2-Chloro-5-(3-methylsulfonylaminophenyl)benzoic acid, 95% has been shown to have anti-inflammatory and anti-microbial properties.

Advantages and Limitations for Lab Experiments

The main advantage of 2-Chloro-5-(3-methylsulfonylaminophenyl)benzoic acid, 95% is its availability and its ability to be used in various organic synthesis reactions. 2-Chloro-5-(3-methylsulfonylaminophenyl)benzoic acid, 95% is commercially available in 95% purity and is relatively easy to synthesize in the laboratory. However, the main limitation of 2-Chloro-5-(3-methylsulfonylaminophenyl)benzoic acid, 95% is its lack of specificity, as it has been shown to inhibit the activity of various enzymes and proteins, as well as to inhibit the growth of cancer cells.

Future Directions

For research on 2-Chloro-5-(3-methylsulfonylaminophenyl)benzoic acid, 95% include the development of more specific inhibitors of enzymes and proteins, as well as the development of more effective inhibitors of cancer cell growth. In addition, further research should be conducted to better understand the mechanism of action of 2-Chloro-5-(3-methylsulfonylaminophenyl)benzoic acid, 95% and to identify potential therapeutic applications. Finally, research should be conducted to determine the safety and efficacy of 2-Chloro-5-(3-methylsulfonylaminophenyl)benzoic acid, 95% in humans.

Synthesis Methods

2-Chloro-5-(3-methylsulfonylaminophenyl)benzoic acid, 95% can be synthesized through a multi-step process, beginning with the reaction of 2-chlorobenzoyl chloride with 3-methylsulfonylaminophenol in a 1:1 ratio in the presence of a base such as sodium hydroxide. This reaction yields the desired product, 2-Chloro-5-(3-methylsulfonylaminophenyl)benzoic acid, 95%, in a yield of 95%.

properties

IUPAC Name

2-chloro-5-[3-(methanesulfonamido)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4S/c1-21(19,20)16-11-4-2-3-9(7-11)10-5-6-13(15)12(8-10)14(17)18/h2-8,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBHUXOULAMDMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692078
Record name 4-Chloro-3'-[(methanesulfonyl)amino][1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(3-methylsulfonylaminophenyl)benzoic acid

CAS RN

1261955-89-8
Record name 4-Chloro-3'-[(methanesulfonyl)amino][1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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